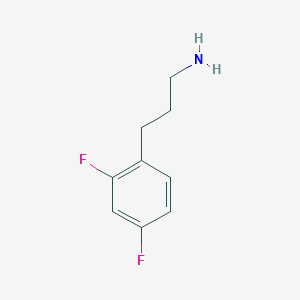

2,4-Difluoro-benzenepropanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-difluorophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2,5,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHPFPWETYHJEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivative Synthesis of 2,4 Difluoro Benzenepropanamine

Precursor Synthesis and Halogenation Strategies for 2,4-Difluoro-benzenepropanamine Scaffolds

The synthesis of the this compound scaffold is fundamentally reliant on the initial preparation of appropriately functionalized precursors, specifically 2,4-difluorohalogenated benzylic intermediates. These intermediates serve as the foundational building blocks for the subsequent elaboration of the propanamine side chain. The strategies involve careful selection of starting materials and reaction conditions to ensure high regioselectivity and yield.

Synthesis of 2,4-Difluorohalogenated Benzylic Precursors

A key strategy for synthesizing 2,4-difluorohalogenated benzylic precursors, such as 2,4-difluoro benzyl (B1604629) halide, involves the chloromethylation of m-difluorobenzene. google.com One patented method describes a one-pot reaction where m-difluorobenzene reacts with paraformaldehyde and a halogenating agent to generate the desired 2,4-difluoro benzyl halide. google.comgoogle.com This approach, a variation of the Blanc reaction, is advantageous due to its use of low-cost starting materials and its suitability for industrial-scale production. google.com The resulting benzyl halide is a versatile intermediate, which can then be reacted with urotropine (hexamine) to form a quaternary ammonium (B1175870) salt. google.comgoogle.com Subsequent hydrolysis of this salt with concentrated hydrochloric acid yields the corresponding amine. google.comgoogle.com

Alternative, though sometimes less efficient, methods for generating benzylic halides include the radical halogenation of a methyl group on a toluene (B28343) derivative. google.com For instance, the reaction of 2,4-difluorotoluene (B1202308) with chlorine gas can produce the benzyl chloride, but this involves hazardous reagents. google.com Using N-bromosuccinimide (NBS) is another option, but it can be expensive and result in lower yields and poor selectivity. google.com

Catalysts are crucial for facilitating the formation of 2,4-difluorohalogenated benzylic precursors. In the context of the Blanc chloromethylation reaction with m-difluorobenzene, paraformaldehyde, and a halogenating agent, Lewis acids are effective catalysts. google.com These catalysts enhance the electrophilicity of the formaldehyde (B43269) species, promoting the reaction.

For benzylic halogenations that proceed via a free radical mechanism, the reaction is typically initiated by heat, light, or a radical initiator rather than a traditional catalyst. numberanalytics.com These initiators generate the halogen radical necessary to start the chain reaction. numberanalytics.com

Table 1: Catalytic and Initiating Systems in the Synthesis of Benzylic Halides

| Reaction Type | Catalyst/Initiator | Example(s) | Function |

|---|---|---|---|

| Blanc Reaction (Chloromethylation) | Lewis Acid Catalysts | Zinc chloride (ZnCl₂), Iron chloride (FeCl₃), Copper chloride (CuCl₂), Concentrated sulfuric acid (H₂SO₄) google.com | Enhances electrophilicity of the formaldehyde-derived species. |

| Free Radical Halogenation | Radical Initiators | Azobisisobutyronitrile (AIBN), Benzoyl peroxide numberanalytics.com | Generates halogen radicals to initiate the chain reaction. numberanalytics.com |

The choice of solvent and reaction conditions has a significant impact on the rate and selectivity of benzylic halogenation. numberanalytics.com In the synthesis of the quaternary ammonium salt from 2,4-difluoro benzyl halide and urotropine, toluene is used as a solvent, and the reaction is heated to reflux for several hours. google.com

For free-radical benzylic brominations, which traditionally use N-bromosuccinimide (NBS), carbon tetrachloride (CCl₄) has been a common solvent. researchgate.net However, due to its environmental impact, research has focused on more benign alternatives. researchgate.net The solvent can influence the reaction by stabilizing or destabilizing the radical intermediate. numberanalytics.com Polar solvents can stabilize the radical, leading to a faster reaction, while non-polar solvents are also frequently used. numberanalytics.comnumberanalytics.com Temperature is another critical parameter; higher temperatures generally increase the reaction rate but can compromise selectivity by promoting side reactions. numberanalytics.comnumberanalytics.com

Table 2: Solvent Effects in Benzylic Halogenation

| Solvent | Type | Effect on Reaction | Reference |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | Non-polar | Classical solvent for Wohl-Ziegler bromination, now considered environmentally unsuitable. | numberanalytics.comresearchgate.net |

| Acetonitrile (CH₃CN) | Polar Aprotic | Used as a less hazardous alternative to chlorinated solvents, can improve yield and reproducibility. | researchgate.net |

| Toluene | Non-polar | Used as a solvent for the formation of quaternary ammonium salts from benzyl halides. | google.com |

| Benzene (B151609) | Non-polar | Considered a better solvent than CCl₄ for some photobromination reactions. | researchgate.net |

| Water | Polar Protic | Investigated as an environmentally benign solvent for free radical brominations. | researchgate.net |

In the synthesis of 2,4-difluorohalogenated benzylic precursors starting from 1,3-difluorobenzene (B1663923) (m-difluorobenzene), the regiochemical outcome is directed by the existing fluorine substituents. Halogens, including fluorine, are ortho-, para-directing groups in electrophilic aromatic substitution. This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

In the case of 1,3-difluorobenzene, the C4 position is para to the C1 fluorine atom and ortho to the C3 fluorine atom. The C2 position is ortho to both fluorine atoms, and the C6 position is also ortho to the C1 fluorine. The directing effects of both fluorine atoms reinforce each other to strongly activate the C4 position for electrophilic attack, leading to the desired 2,4-disubstituted product during the chloromethylation reaction. google.com This inherent electronic guidance is crucial for achieving high regioselectivity without the need for complex protecting group strategies. researchgate.net

Introduction of Fluorine Atoms in Aromatic Systems

The introduction of fluorine atoms onto an aromatic ring is a pivotal step in the synthesis of many specialized chemicals. askiitians.com Fluorine's high reactivity means that direct fluorination of benzene with elemental fluorine (F₂) is difficult to control and can be hazardous. ntu.edu.sgjove.comjove.com Therefore, specialized reagents and methods have been developed to achieve controlled fluorination. askiitians.com The main strategies include electrophilic fluorination, nucleophilic fluorination, and transition metal-catalyzed fluorination. numberanalytics.com

Electrophilic fluorination is a common method for introducing a fluorine atom by replacing a hydrogen atom on an aromatic ring. askiitians.com This process involves an electrophilic fluorine source that is attacked by the electron-rich pi system of the benzene ring. vaia.com Due to the extreme reactivity of elemental fluorine, modern electrophilic fluorination relies on safer, more manageable reagents that act as "F+" donors. jove.comjove.com

Several classes of electrophilic fluorinating agents are widely used. numberanalytics.com These reagents typically feature a fluorine atom attached to a highly electronegative and electron-withdrawing group, often a positively charged nitrogen atom, which makes the fluorine atom electrophilic. ntu.edu.sgjove.com The choice of reagent can depend on the reactivity of the aromatic substrate and the desired reaction conditions.

Table 3: Common Reagents for Electrophilic Aromatic Fluorination

| Reagent Name | Acronym/Formula | Characteristics | Reference(s) |

|---|---|---|---|

| Selectfluor | F-TEDA-BF₄ | A widely used, commercially available, and relatively safe crystalline solid. It acts as a fluorine donor from a positively charged nitrogen. | jove.comjove.comnumberanalytics.com |

| N-Fluorobenzenesulfonimide | NFSI | An effective electrophilic fluorinating agent. | numberanalytics.com |

| N-Fluoropyridinium salts | - | A class of reagents used for electrophilic fluorination. | numberanalytics.com |

| Acetyl Hypofluorite | CH₃COOF | A reagent used for the electrophilic fluorination of activated aromatic rings. | acs.org |

| Tetrafluorammonium tetrafluoroborate (B81430) | NF₄BF₄ | A salt used as a reagent for electrophilic substitution of hydrogen with fluorine on an aromatic ring. | google.comdtic.mildtic.mil |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| m-Difluorobenzene (1,3-Difluorobenzene) |

| Paraformaldehyde |

| 2,4-Difluoro benzyl halide |

| Urotropine (Hexamine) |

| Toluene |

| 2,4-Difluorotoluene |

| N-Bromosuccinimide (NBS) |

| Zinc chloride (ZnCl₂) |

| Iron chloride (FeCl₃) |

| Copper chloride (CuCl₂) |

| Sulfuric acid (H₂SO₄) |

| Azobisisobutyronitrile (AIBN) |

| Benzoyl peroxide |

| Carbon tetrachloride (CCl₄) |

| Acetonitrile (CH₃CN) |

| Benzene |

| Fluorine (F₂) |

| Selectfluor (F-TEDA-BF₄) |

| N-Fluorobenzenesulfonimide (NFSI) |

| Acetyl Hypofluorite (CH₃COOF) |

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination offers a direct approach to introduce fluorine atoms onto an aromatic ring. These methods typically involve the displacement of a leaving group by a fluoride (B91410) ion source. Common sources of nucleophilic fluoride include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides. harvard.eduorganic-chemistry.org The efficacy of these reagents is often enhanced by the use of crown ethers or ionic liquids to improve the solubility and reactivity of the fluoride ion. harvard.eduorganic-chemistry.org

The choice of leaving group on the benzene precursor is crucial for a successful reaction. While aryl chlorides and bromides can be used, aryl iodides and triflates are often more reactive. nih.gov The reaction conditions, such as solvent and temperature, are optimized to maximize the yield of the desired 2,4-difluoro-substituted intermediate while minimizing side reactions. nih.gov For instance, the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can facilitate the nucleophilic substitution.

Recent advancements have focused on developing milder and more selective fluorination methods. ucla.edu This includes the development of novel fluorinating agents like (diethylamino)sulfur trifluoride (DAST) and its safer analogues, which can convert hydroxyl groups to fluorides under gentle conditions. harvard.edu Catalytic methods, employing transition metals like palladium or copper, have also emerged as powerful tools for C-F bond formation. nih.govucla.edu These catalytic systems can activate the aryl precursor, enabling fluorination under less harsh conditions. ucla.edu

Recent Advances in Difluoromethylation Techniques

The introduction of a difluoromethyl (CF2H) group is another key strategy in the synthesis of related derivatives. ingentaconnect.comingentaconnect.com This moiety can significantly alter the physicochemical properties of a molecule. ingentaconnect.com Recent progress in this area has been substantial, with the development of various reagents and catalytic systems for direct difluoromethylation. ingentaconnect.comingentaconnect.comrsc.org

Two primary strategies exist for difluoromethylation: direct transfer of a CF2H group and stepwise introduction of a functionalized moiety followed by transformation. ingentaconnect.comingentaconnect.com Direct difluoromethylation often employs reagents that can generate a difluoromethyl radical or a difluorocarbene. ingentaconnect.com For example, difluoromethyltriphenylphosphonium bromide ([Ph3PCF2H]+Br−) can be used to generate a ˙CF2H radical under electrochemical conditions. rsc.org

Transition metal-catalyzed cross-coupling reactions have also become a cornerstone of modern difluoromethylation. nih.gov Palladium- and copper-based catalysts are frequently used to couple an aryl halide or boronic acid with a difluoromethyl source. nih.govrsc.org For instance, palladium catalysts can facilitate the reaction between aryl (pseudo)halides and a difluoromethylating agent. rsc.org These methods often exhibit broad functional group tolerance and provide access to a wide range of difluoromethylated arenes. nih.govrsc.org

| Technique | Reagent/Catalyst | Key Features |

| Direct Difluoromethylation | HCF2SO2Cl, [Ph3PCF2H]+Br− | Generates difluoromethyl radicals or carbenes. ingentaconnect.comrsc.org |

| Transition Metal-Catalyzed | Pd or Cu catalysts | Cross-coupling of aryl halides/boronic acids with a CF2H source. nih.govrsc.org |

| Sandmeyer-type Reaction | Cu-CF2H complex | Reaction with (hetero-)arenediazonium salts. ingentaconnect.com |

Amine Formation Pathways to this compound

Once the difluorinated aromatic ring is in place, the subsequent crucial step is the construction of the propanamine side chain. This is often achieved through methods like methenamine-mediated reactions or catalytic hydrogenation and reductive amination.

Methenamine-Mediated Reactions for Amine Introduction

A common and effective method for introducing the amine group involves the use of methenamine (B1676377) (hexamethylenetetramine). This approach typically begins with a 2,4-difluoro-substituted benzyl halide.

The synthesis proceeds through the reaction of a 2,4-difluoro benzyl halide with methenamine to form a quaternary ammonium salt. google.comgoogle.com This reaction, a type of Menschutkin reaction, is a bimolecular nucleophilic substitution (SN2) where the tertiary amine character of methenamine attacks the benzylic carbon, displacing the halide. nih.gov This salt is typically a stable, isolable white solid. google.comgoogle.com

The subsequent step involves the hydrolysis of this quaternary ammonium salt to yield the desired primary amine. google.comgoogle.com This is commonly achieved by treatment with a strong acid, such as concentrated hydrochloric acid. google.comgoogle.com The acidic conditions break down the complex structure of the methenamine-derived salt, releasing the primary amine.

The efficiency of this two-step process is highly dependent on the reaction conditions. researchgate.netrsc.orgnih.gov For the formation of the quaternary ammonium salt, parameters such as solvent, temperature, and reaction time are critical. A patent describes refluxing 2,4-difluoro benzyl halide with methenamine in a solvent like toluene for several hours. google.com Cooling the reaction mixture then allows for the precipitation and isolation of the white solid quaternary ammonium salt in high yield and purity. google.com

The hydrolysis step also requires careful optimization. The concentration of the acid, temperature, and reaction duration all influence the final yield and purity of the this compound. The goal is to achieve complete hydrolysis of the salt while minimizing the formation of byproducts.

| Parameter | Influence on Reaction |

| Solvent | Affects solubility of reactants and stability of the transition state. nih.gov |

| Temperature | Influences reaction rate; higher temperatures can increase byproduct formation. researchgate.net |

| Reaction Time | Sufficient time is needed for complete conversion. researchgate.net |

| Acid Concentration | Crucial for the efficient hydrolysis of the quaternary ammonium salt. google.com |

Catalytic Hydrogenation and Reductive Amination Strategies

An alternative and widely used approach for amine synthesis is catalytic hydrogenation or reductive amination. liv.ac.ukorganic-chemistry.orgmasterorganicchemistry.com These methods offer a direct way to convert a carbonyl group or an imine into an amine.

Starting from a suitable ketone or aldehyde precursor, such as 3-(2,4-difluorophenyl)propanal, reductive amination can be performed. masterorganicchemistry.com This process involves the in-situ formation of an imine by reacting the carbonyl compound with an amine source, typically ammonia (B1221849) or an ammonium salt, followed by reduction. youtube.comyoutube.com A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. masterorganicchemistry.com

Catalytic hydrogenation involves the use of hydrogen gas (H2) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). thalesnano.com This method can be used to reduce a nitrile or a nitro group precursor to the corresponding amine. For example, the reduction of 2,4-difluorophenylacetonitrile (B1294412) would yield the target propanamine. This approach is often favored for its clean reaction profile and high yields. The efficiency of the hydrogenation is influenced by factors such as catalyst choice, hydrogen pressure, temperature, and solvent. frontiersin.orgacs.org

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines

Transition metal-catalyzed asymmetric hydrogenation of imines is a highly effective method for the synthesis of chiral amines, valued for its high atom economy and environmental friendliness. nih.govacs.org This approach is a cornerstone of homogeneous catalysis, offering excellent chemo-, regio-, and enantioselectivity, making it a reliable tool for producing optically active amines. nih.govacs.org The process involves the reduction of a prochiral imine in the presence of a chiral transition metal catalyst, typically based on iridium or rhodium, to yield an enantioenriched amine. nih.govacs.orgnih.gov

Significant progress has been made in developing catalysts for the asymmetric hydrogenation of both N-protected and unprotected imines. nih.gov For instance, iridium-(Cp*) complexes with diamine ligands, when combined with a chiral phosphoric acid, have proven to be highly active catalysts for the asymmetric hydrogenation of N-aryl imines. nih.govacs.org The choice of catalyst and reaction conditions can be tailored to specific substrates to achieve high enantioselectivity. nih.govacs.org Despite the challenges posed by imine substrates, such as their potential for hydrolysis and the presence of E/Z isomers, this method remains a powerful strategy for synthesizing chiral amines. nih.gov

Key Features of Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines:

| Feature | Description |

| Catalysts | Chiral transition metal complexes (e.g., Iridium, Rhodium) |

| Substrates | Prochiral imines (N-protected or unprotected) |

| Product | Enantiomerically enriched chiral amines |

| Advantages | High atom economy, sustainability, excellent stereoselectivity |

Enantioselective Approaches for Chiral Amine Synthesis

Beyond asymmetric hydrogenation, several other enantioselective methods are employed for the synthesis of chiral amines. These approaches are crucial as chiral amines are key structural motifs in many pharmaceuticals and biologically active compounds. acs.org

One prominent method is the asymmetric reduction of imines through hydrosilylation or transfer hydrogenation, which provides an alternative route to chiral amines. nih.govacs.org Additionally, reductive amination of carbonyl compounds is a widely used and versatile strategy. nih.govpearson.comlibretexts.orglibretexts.org This two-step process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. pearson.comlibretexts.orglibretexts.org Biocatalytic reductive amination using amine dehydrogenases has emerged as a highly efficient and atom-economical method, utilizing ammonium formate (B1220265) as both the nitrogen source and the reducing equivalent. nih.gov

Other notable enantioselective methods include:

Hydroamination nih.gov

Allylic amination nih.gov

Isomerization reactions nih.gov

Metal-catalyzed enantioselective alkyl addition to imines nih.gov

These diverse strategies underscore the importance of developing efficient and selective methods to access the vast chemical space of chiral amines.

Alternative Amine Synthesis Routes

Amination of Carbonyl Compounds

The amination of carbonyl compounds, specifically through reductive amination , is a fundamental and widely practiced method for synthesizing primary, secondary, and tertiary amines. pearson.comlibretexts.orglibretexts.orgnju.edu.cn The process begins with the nucleophilic attack of an amine on a carbonyl carbon of an aldehyde or ketone, followed by dehydration to form an imine intermediate. pearson.comlibretexts.org This imine is then reduced to an amine using various reducing agents. libretexts.org

Common reducing agents for this transformation include:

Sodium borohydride (NaBH₄) libretexts.orglibretexts.org

Sodium cyanoborohydride (NaBH₃CN) pearson.comlibretexts.orglibretexts.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) libretexts.orglibretexts.org

Hydrogen gas (H₂) with a metal catalyst (e.g., Ni, Pd) pearson.comlibretexts.orglibretexts.org

A significant advantage of reductive amination is its applicability to a broad range of substrates, including highly functionalized cyclic and heterocyclic secondary amines. nju.edu.cn However, the synthesis of sterically hindered branched tertiary amines can be challenging due to difficulties in forming the iminium intermediate. nju.edu.cn

Reduction of Nitrile and Nitro Precursors

Reduction of Nitriles

The reduction of nitriles offers a direct route to primary amines. wikipedia.orglibretexts.orgorganic-chemistry.org This transformation can be achieved through several methods, with catalytic hydrogenation being the most economical for industrial-scale production. wikipedia.org

Common Methods for Nitrile Reduction:

| Method | Reagents | Notes |

| Catalytic Hydrogenation | H₂, Raney Nickel, Pd black, PtO₂ wikipedia.orgcommonorganicchemistry.com | Can sometimes lead to the formation of secondary and tertiary amines as byproducts. commonorganicchemistry.com |

| Stoichiometric Reduction | LiAlH₄, LiBH₄, Diborane wikipedia.orglibretexts.org | Powerful reducing agents suitable for laboratory-scale synthesis. |

| Borane Reagents | BH₃-THF, BH₃-SMe₂ commonorganicchemistry.com | BH₃-SMe₂ is more stable and concentrated than BH₃-THF. commonorganicchemistry.com |

The choice of reagent and reaction conditions is crucial for achieving high yields and selectivity for the desired primary amine. wikipedia.org

Reduction of Nitro Compounds

The reduction of nitro compounds is another fundamental method for preparing primary amines, particularly anilines from aromatic nitro compounds. libretexts.orgnih.gov This transformation is highly valuable in organic synthesis due to the ready availability of nitroaromatic precursors through nitration reactions. nih.govgoogle.com

Common Methods for Nitro Group Reduction:

| Method | Reagents | Notes |

| Catalytic Hydrogenation | H₂, Pd/C commonorganicchemistry.com | A common and efficient method, though it can also reduce other functional groups. commonorganicchemistry.com |

| Metal-Free Reduction | Trichlorosilane (HSiCl₃) with a tertiary amine nih.govorganic-chemistry.org | Offers high chemoselectivity, leaving other reducible groups intact. nih.govgoogle.com |

| Metal-Mediated Reduction | SnCl₂, Zn commonorganicchemistry.com | Provides mild conditions for reducing nitro groups in the presence of other functionalities. commonorganicchemistry.com |

| Hydride Reduction | LiAlH₄ commonorganicchemistry.com | Effective for aliphatic nitro compounds, but can lead to azo products with aromatic nitro compounds. commonorganicchemistry.com |

The development of continuous-flow processes for nitro reduction has improved the safety and efficiency of this transformation, especially for large-scale applications. nih.gov

Synthesis of Structurally Modified Derivatives of this compound

Strategies for Benzene Ring Substitution

Modification of the benzene ring of this compound allows for the synthesis of a diverse range of derivatives with potentially altered biological activities. Various strategies can be employed to introduce additional substituents onto the aromatic ring.

One common approach involves starting with a pre-substituted benzene derivative and then constructing the propanamine side chain. For example, a Suzuki coupling reaction can be used to form a biaryl system, which can then be further functionalized. beilstein-journals.org

Another strategy is the direct functionalization of the difluorobenzene ring. For instance, the Balz-Schiemann reaction allows for the introduction of fluorine atoms via diazotization of an aromatic amine followed by thermal decomposition of the resulting tetrafluoroborate salt. researchgate.net

The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials. The reactivity of the difluorinated ring will also influence the choice of reaction conditions.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the difluorinated phenyl ring in this compound can be modulated by introducing additional substituents. The two fluorine atoms already present on the benzene ring act as deactivating groups through inductive electron withdrawal, which can make further electrophilic aromatic substitution challenging. jmu.edu The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the molecule's reactivity and properties.

Research into related structures, such as 2-aryl-2-fluoro-cyclopropylamines, has demonstrated the effects of these substitutions. The potency of these compounds as enzyme inhibitors was found to be influenced by the electronic nature of the substituent on the aromatic ring. nih.gov

Key Research Findings:

Electron-Donating Groups (EDGs): Groups like methyl (-Me) or methoxy (B1213986) (-OMe) increase the electron density of the aromatic ring. In studies on related fluorinated arylcyclopropylamines, the introduction of EDGs was found to increase the potency of tyramine (B21549) oxidase inhibition. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as trifluoromethyl (-CF3) or chloro (-Cl) decrease the electron density of the ring. The presence of EWGs on similar structures decreased their inhibitory activity against tyramine oxidase. nih.gov

Synthetic Strategies: The synthesis of derivatives with these groups often involves multi-step pathways. For instance, the synthesis of substituted 2-phenacylbenzoxazole difluoroboranes, which also feature a difluorophenyl moiety, has been achieved with a range of substituents including -NMe2 (strong EDG), -OMe (EDG), -Me (weak EDG), and -Cl (weak EWG). mdpi.com

Table 1: Examples of Electron-Donating and Electron-Withdrawing Groups on Aromatic Rings

| Group Type | Substituent Example | Chemical Formula | Reference |

|---|---|---|---|

| Strong Electron-Donating | Dimethylamino | -NMe₂ | mdpi.com |

| Electron-Donating | Methoxy | -OMe | nih.gov |

| Weak Electron-Donating | Methyl | -Me | mdpi.com |

| Weak Electron-Withdrawing | Chloro | -Cl | mdpi.com |

| Strong Electron-Withdrawing | Trifluoromethyl | -CF₃ | nih.gov |

Stereoselective Modification of the Phenylpropanamine Moiety

Creating specific stereoisomers of this compound and its derivatives is crucial, as different enantiomers or diastereomers can exhibit varied biological activities and properties. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, particularly at the chiral centers of the propanamine side chain.

Several advanced strategies are employed to achieve high stereoselectivity:

Enzymatic Kinetic Resolution: This technique uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of stereoisomers. This method was successfully used to develop a stereoselective synthesis for all four diastereomers of a difluoroindanediol-based molecule, establishing absolute stereochemistry. nih.gov

Organocatalysis: Chiral organic molecules can be used as catalysts to direct the formation of a specific stereoisomer. A biomimetic, enantioselective nih.govresearchgate.net-proton shift catalyzed by chiral quinine (B1679958) derivatives has been reported for the synthesis of β,β-difluoro-α-amino amides, achieving good yields and high enantioselectivities. nih.gov This approach offers an efficient route to chiral nonracemic fluorinated products. nih.gov

Substrate-Controlled Synthesis: The existing chirality in a starting material can direct the stereochemical outcome of subsequent reactions. Pinane-based 2-amino-1,3-diols have been synthesized stereoselectively from chiral starting materials like (−)-α-pinene and (1R)-(−)-myrtenol. beilstein-journals.org Diastereoselective transformations are key to setting the relative stereochemistry in these syntheses. nih.gov

Table 2: Methodologies for Stereoselective Synthesis

| Methodology | Description | Example Application | Reference |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Use of an enzyme to separate enantiomers from a racemic mixture. | Synthesis of difluoroindanediol diastereomers. | nih.gov |

| Organocatalysis | A chiral organic molecule catalyzes an enantioselective reaction. | Enantioselective 1,3-proton shift to form β,β-difluoro-α-amino amides. | nih.gov |

| Stereoselective Aminohydroxylation | Introduction of amino and hydroxyl groups with specific stereochemistry. | Synthesis of pinane-fused oxazolidin-2-ones. | beilstein-journals.org |

Synthesis of Side-Chain Elongated or Modified Derivatives

Modification of the propanamine side chain of this compound allows for the exploration of structure-activity relationships and the development of new derivatives with tailored properties. These modifications can include extending the carbon chain or, more commonly, functionalizing the terminal amine group.

Functionalization at the Terminal Amine Group

The primary amine of the propanamine moiety is a versatile functional group that serves as a key site for derivatization. Various chemical transformations can be applied to introduce new functionalities.

N-Protection: The amine group can be protected with groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). This is often a necessary step in multi-step syntheses to prevent the amine from participating in unwanted side reactions. The synthesis of Boc and Fmoc-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid has been described, showcasing a common strategy for amine functionalization. researchgate.net

N-Acylation: The amine can be acylated to form amides. Lipase-catalyzed enantioselective N-acylation is a method used not only to functionalize the amine but also to separate enantiomers. researchgate.net

Reductive Alkylation: This reaction involves treating the amine with an aldehyde or ketone in the presence of a reducing agent to form N-alkylated derivatives. This method was used in the synthesis of secondary 2-amino-1,3-diols from primary amino-diols. beilstein-journals.org

Heterocycle Formation: The amine can participate in ring-closing reactions to form nitrogen-containing heterocycles. For example, primary amines can react with dichlorophosphino groups to induce ring closure and form new PN heterocycles. researchgate.net

Incorporating Spiro and Heterocyclic Structures

Creating more complex molecular architectures by incorporating spirocycles and other heterocyclic systems is a growing area of interest. These modifications can significantly alter the three-dimensional shape and physicochemical properties of the parent molecule.

Spiro-pyrrolidines: A three-component reaction involving an azomethine ylide cycloaddition can be used to synthesize spiro-pyrrolidine compounds. nih.gov This method is efficient, operates under mild conditions, and produces potentially bioactive compounds in high yield. nih.gov

Spiro-oxazolidinones: Spiro-oxazolidin-2-ones can be prepared from terpene-based starting materials through a stereoselective aminohydroxylation process. beilstein-journals.org

Other Heterocycles: Various synthetic routes can lead to the formation of diverse heterocyclic systems attached to the core structure. For example, reactions with substituted thiosemicarbazones or thiocarbamides can yield spiro compounds containing 1,3,4-thiadiazine or thiazole (B1198619) rings. lookchem.com Multicomponent reactions are particularly powerful for generating molecular diversity and have been used to create novel spiro-4H-pyran derivatives. researchgate.netresearchgate.net

Table 3: Synthesis of Spiro and Heterocyclic Derivatives

| Heterocyclic System | Synthetic Method | Key Features | Reference |

|---|---|---|---|

| Spiro-pyrrolidine | [3+2] Azomethine ylide cycloaddition | Three-component reaction, high yield, high diastereoselectivity. | nih.gov |

| Spiro-1,3-oxazolidin-2-one | Reaction with triphosgene (B27547) and DIPEA | Good yields for spirocarbamate formation. | nih.gov |

| Spiro-1,3,4-thiadiazine | Reaction of a bromo-ketone with thiosemicarbazones | Provides access to sulfur and nitrogen-containing spirocycles. | lookchem.com |

| Spiro-4H-pyran | One-pot three-component reaction | High efficiency, use of safe solvents, no metallic catalysts. | researchgate.net |

Methodological Advancements in the Synthesis of this compound and its Derivatives

Modern synthetic chemistry emphasizes not only the creation of novel molecules but also the development of efficient, safe, and environmentally benign processes. These advancements are guided by the principles of green and sustainable chemistry.

Sustainable and Green Chemistry Approaches

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netrsc.org These principles are increasingly being applied to the synthesis of complex molecules like derivatives of this compound.

Key aspects of green synthetic approaches include:

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product, thus minimizing waste. researchgate.net

Use of Catalysis: Employing catalysts allows for reactions to proceed under milder conditions with lower energy consumption and can enable more selective transformations. researchgate.net Recent developments include asymmetric alkylation with low palladium catalyst loading for large-scale production. acs.org

One-Pot and Telescopic Processes: Combining multiple reaction steps into a single pot without isolating intermediates saves time, reduces solvent use, and minimizes waste. acs.org

Safer Solvents and Reagents: Replacing toxic solvents and hazardous reagents with safer alternatives is a core principle. A recently developed method for synthesizing sulfonyl fluorides uses easily handled reagents and produces only non-toxic sodium and potassium salts as by-products, representing a significant green advancement. eurekalert.orgsciencedaily.com This approach is scalable, low-cost, and safe. eurekalert.orgsciencedaily.com

The application of these sustainable practices is vital for the future of pharmaceutical and chemical manufacturing, ensuring that the synthesis of valuable compounds is achieved with minimal environmental cost. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. wipo.int This technology has been successfully applied to reductive amination reactions, a key step in the synthesis of many amines. For instance, the microwave-assisted reductive amination of aldehydes and ketones over rhodium-based heterogeneous catalysts has been reported to be highly efficient. nih.gov In a typical procedure, a ketone such as 2,4-difluorophenylacetone could be reacted with a source of ammonia, like aqueous ammonia, in the presence of a catalyst under microwave irradiation and hydrogen pressure. This method offers a significant reduction in reaction time, from hours to just a few hours or even minutes, under mild conditions. nih.govmdpi.com

A plausible microwave-assisted synthesis of this compound could involve the reductive amination of 2,4-difluorophenylpropan-2-one. The reaction would be carried out in a microwave reactor, which allows for precise temperature and pressure control, leading to enhanced reaction rates and selectivity.

Table 1: Plausible Microwave-Assisted Synthesis of this compound

| Parameter | Value |

| Starting Material | 2,4-Difluorophenylpropan-2-one |

| Amine Source | Aqueous Ammonia |

| Catalyst | Rh/C or Pt/C |

| Reducing Agent | H₂ gas |

| Solvent | Ethanol |

| Microwave Power | 800 W (max) |

| Temperature | 50-80 °C |

| Pressure | 5-10 bar H₂ |

| Reaction Time | 1-3 hours |

Ultrasound-Assisted and Mechanochemical Reactions

Ultrasound irradiation and mechanochemistry represent two other innovative approaches that align with the principles of green chemistry. Sonochemistry, the application of ultrasound to chemical reactions, can induce cavitation, leading to localized high temperatures and pressures that accelerate reaction rates. google.com Ultrasound has been effectively used in the one-pot synthesis of various primary amines from ketones, using reagents like titanium (IV) isopropoxide and sodium borohydride, with reaction times often reduced to minutes.

Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, often eliminates the need for bulk solvents, thereby reducing waste and simplifying workup procedures. This technique has been successfully employed for the synthesis of various amines.

A potential ultrasound-assisted synthesis of this compound could involve the reaction of 2,4-difluorophenylpropan-2-one with an ammonia source in the presence of a suitable reducing agent, all subjected to ultrasonic irradiation. Similarly, a mechanochemical approach would involve milling the solid reactants together in a ball mill.

Table 2: Comparison of Ultrasound-Assisted and Mechanochemical Synthesis Approaches

| Feature | Ultrasound-Assisted Synthesis | Mechanochemical Synthesis |

| Energy Source | High-frequency sound waves | Mechanical grinding/milling |

| Solvent Use | Often uses green solvents like water or ethanol, or can be solvent-free | Typically solvent-free or with minimal liquid assistance |

| Reaction Time | Significantly reduced (minutes to hours) | Generally very short (minutes to hours) |

| Advantages | Enhanced reaction rates, improved yields, better energy efficiency | Reduced solvent waste, high reaction efficiency, applicability to insoluble reactants |

| Applicability to this compound | Plausible for reductive amination of 2,4-difluorophenylpropan-2-one | Potentially applicable for the direct reaction of solid precursors |

Solvent-Free and Deep Eutectic Solvent Systems

The use of deep eutectic solvents (DESs) as alternative reaction media is a rapidly growing area in green chemistry. mdpi.com DESs are mixtures of two or more components that have a significantly lower melting point than the individual components and offer advantages such as low volatility, high thermal stability, and biodegradability. mdpi.comwikipedia.org They can act as both solvents and catalysts in various chemical transformations, including the synthesis of amines. mdpi.comorganic-chemistry.org For example, the reductive amination of aldehydes and ketones has been successfully catalyzed by a choline (B1196258) chloride/urea-based DES, using sodium borohydride as the reducing agent in methanol. mdma.ch This approach offers an efficient and environmentally friendly method for the synthesis of secondary amines and could be adapted for the production of primary amines like this compound. mdma.ch

Solvent-free reaction conditions, often employed in mechanochemical synthesis, represent the ultimate green approach by completely eliminating the solvent from the reaction mixture.

Precision Deuteration Techniques for Mechanistic Studies

The selective incorporation of deuterium (B1214612), a stable isotope of hydrogen, into a molecule can be a powerful tool for elucidating reaction mechanisms and studying metabolic pathways. nih.govnih.gov The increased mass of deuterium can lead to a kinetic isotope effect, slowing down reactions where a carbon-deuterium bond is broken in the rate-determining step.

For a molecule like this compound, precision deuteration at specific positions on the propyl chain or the aromatic ring could provide valuable insights. For instance, deuteration of the aromatic ring of related difluorophenyl compounds has been studied in the gas phase. numberanalytics.com More synthetically relevant methods involve the use of deuterated reagents in catalytic processes. A highly regio- and chemoselective copper-catalyzed transfer hydrodeuteration of aryl alkynes has been developed to access aryl alkanes precisely deuterated at the benzylic position. researchgate.net This methodology could potentially be adapted to synthesize deuterated precursors of this compound.

A plausible strategy for the precision deuteration of this compound would involve the synthesis of a deuterated precursor, such as deuterated 2,4-difluorophenylpropan-2-one, followed by reductive amination. The deuterated ketone could be prepared using methods like the copper-catalyzed transfer hydrodeuteration of a corresponding alkyne.

Table 3: Potential Sites for Precision Deuteration in this compound and Their Significance

| Deuteration Site | Potential Synthetic Strategy | Significance for Mechanistic Studies |

| α-carbon to the amine | Reductive amination of an α-deuterated ketone | Investigating the mechanism of enzymatic or chemical transformations involving C-H bond cleavage at this position. |

| β-carbon to the amine | Starting from a β-deuterated precursor | Elucidating metabolic pathways and the role of enzymes acting on this part of the molecule. |

| Aromatic Ring | H/D exchange reactions on the difluorobenzene ring | Studying electrophilic aromatic substitution reactions and the influence of fluorine substituents on reactivity. |

Development of Novel Fluorinating Reagents

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The synthesis of this compound inherently relies on the availability of difluorinated aromatic precursors. The development of novel fluorinating reagents has been crucial in expanding the toolbox for the synthesis of such compounds.

Modern electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI), offer significant advantages over traditional methods that often employ hazardous reagents like elemental fluorine. wikipedia.orgbohrium.comrsc.org These reagents are typically stable, crystalline solids that are easier and safer to handle. wikipedia.orgrsc.org

Selectfluor® is a versatile reagent capable of fluorinating a wide range of substrates, including electron-rich aromatic compounds. bohrium.com It can be used in palladium-catalyzed syntheses of aryl fluorides from arylboronic acid derivatives. organic-chemistry.org NFSI is another powerful electrophilic fluorinating agent that has been used in the synthesis of β-fluoroamines through catalytic aminofluorination of styrenes and can also participate in mechanochemical reactions. rsc.orgbeilstein-journals.org

The synthesis of the 2,4-difluorophenyl moiety in precursors to this compound can be achieved through various methods, including the fluorination of corresponding dichloro or dinitro precursors. mdma.ch The use of novel fluorinating agents could potentially offer milder and more selective routes to these key intermediates.

Table 4: Comparison of Modern Electrophilic Fluorinating Reagents

| Reagent | Structure | Key Features | Potential Application in Precursor Synthesis |

| Selectfluor® (F-TEDA-BF₄) | 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Stable, crystalline solid; versatile electrophilic fluorinating agent. wikipedia.orgbohrium.com | Fluorination of aromatic boronic acids or other activated aromatic precursors. organic-chemistry.org |

| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Crystalline solid; can act as both a fluorinating and aminating agent. rsc.orgbeilstein-journals.org | Direct fluorination of aromatic C-H bonds or in catalytic cycles for fluorination. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 2,4 Difluoro Benzenepropanamine

Reaction Mechanisms Involving the Aromatic Ring System

The reactivity of the difluorinated benzene (B151609) ring is a central aspect of the chemistry of 2,4-Difluoro-benzenepropanamine. The fluorine atoms and the propylamino group exert significant electronic effects that influence the susceptibility of the aromatic ring to attack by both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene and its derivatives. masterorganicchemistry.com It involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The reaction generally proceeds through a two-step mechanism: the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the benzenonium ion), followed by the loss of a proton to restore aromaticity. msu.edulibretexts.org

The substituents on the benzene ring play a crucial role in modulating the reaction rate and regioselectivity of EAS. Substituents are broadly classified as either activating or deactivating groups. libretexts.org Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org Conversely, deactivating groups withdraw electron density, rendering the ring less reactive. libretexts.org

In the case of this compound, the two fluorine atoms and the propylamino group exhibit opposing effects.

Fluorine Substituents: Halogens, including fluorine, are generally considered deactivating groups in the context of EAS. libretexts.org This is due to their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring. However, they are also capable of donating electron density through resonance. While the inductive effect is dominant, making the ring less reactive than benzene itself, the resonance effect still influences the orientation of substitution. libretexts.org

Propylamino Substituent: The propylamino group (-CH₂CH₂CH₂NH₂) is an activating group. The nitrogen atom possesses a lone pair of electrons that can be delocalized into the benzene ring through resonance. This donation of electron density significantly increases the nucleophilicity of the ring, making it much more susceptible to electrophilic attack than benzene. libretexts.org

Table 1: Influence of Substituents on EAS Reactivity

| Substituent | Electronic Effect | Overall Effect on Ring |

| Fluoro (-F) | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+R) | Deactivating |

| Propylamino (-CH₂CH₂CH₂NH₂) | Strong Resonance Donation (+R), Weak Inductive Withdrawal (-I) | Activating |

Substituents not only affect the rate of EAS but also direct the incoming electrophile to specific positions on the aromatic ring. This phenomenon is known as regioselectivity. masterorganicchemistry.com Activating groups are typically ortho, para-directors, while deactivating groups (with the exception of halogens) are meta-directors. libretexts.orglibretexts.org

Fluorine Substituents: Despite being deactivators, halogens are ortho, para-directors. libretexts.org This is because the resonance stabilization of the benzenonium ion intermediate is more effective when the electrophile attacks the ortho or para positions, where the positive charge can be delocalized onto the halogen atom.

Propylamino Substituent: As a strong activating group, the propylamino substituent is also an ortho, para-director. libretexts.org The lone pair on the nitrogen can effectively stabilize the positive charge of the benzenonium ion intermediate when the attack occurs at the ortho and para positions.

In this compound, the directing effects of the substituents must be considered collectively. The propylamino group at position 1 is a powerful ortho, para-director. The fluorine at position 2 is an ortho, para-director, and the fluorine at position 4 is also an ortho, para-director. The positions ortho and para to the strongly activating propylamino group are positions 2, 4, and 6. However, positions 2 and 4 are already substituted. Therefore, electrophilic attack is most likely to occur at position 6, which is ortho to the propylamino group and meta to the fluorine at position 2. Position 3 is meta to the propylamino group and ortho to the fluorine at position 2 and meta to the fluorine at position 4. Position 5 is meta to the propylamino group and ortho to the fluorine at position 4 and meta to the fluorine at position 2. The powerful activating and directing effect of the amino group will likely be the dominant factor, favoring substitution at the positions most activated by it.

The stability of the benzenonium ion intermediate is a key factor in determining the rate and regioselectivity of EAS. msu.edu The intermediate is a resonance-stabilized carbocation, and the more stable the intermediate, the lower the activation energy for its formation and the faster the reaction. masterorganicchemistry.com

When an electrophile attacks the aromatic ring of this compound, a benzenonium ion is formed. The stability of this intermediate is influenced by the ability of the substituents to delocalize the positive charge.

Attack at the ortho and para positions to the propylamino group: The positive charge can be delocalized onto the nitrogen atom of the propylamino group through resonance. This provides significant stabilization to the intermediate.

Influence of fluorine: The electron-withdrawing fluorine atoms destabilize the carbocation intermediate. However, their ability to donate a lone pair of electrons through resonance can offer some stabilization if the positive charge is on an adjacent carbon.

The benzenonium ion formed by attack at the positions activated by the propylamino group will be the most stable due to the powerful resonance donation from the nitrogen atom, even with the destabilizing inductive effect of the nearby fluorine atoms.

Nucleophilic Aromatic Substitution (NAS) Mechanisms

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (NAS) under certain conditions. wikipedia.org This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile. wikipedia.org For NAS to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. wikipedia.orglibretexts.org

The fluorine atoms in this compound play a crucial role in activating the ring for nucleophilic aromatic substitution. nih.gov Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. youtube.com This effect reduces the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles.

The presence of two fluorine atoms, particularly when positioned ortho and para to a potential leaving group, significantly enhances the rate of NAS. The general mechanism for NAS (the SNAr mechanism) involves two steps:

Nucleophilic attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The loss of aromaticity in this step means it is typically the rate-determining step. wikipedia.org

Loss of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org

The electron-withdrawing fluorine atoms stabilize the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction. wikipedia.org In the context of this compound, if a suitable leaving group were present on the ring, the fluorine atoms would facilitate its displacement by a nucleophile. It is also noteworthy that in some NAS reactions, fluoride (B91410) itself can act as the leaving group. youtube.com

Meisenheimer Complex Formation and Decomposition

A Meisenheimer complex is a crucial reactive intermediate in nucleophilic aromatic substitution (SNAr) reactions proceeding via the addition-elimination pathway. wikipedia.org It is a 1:1 adduct formed between an electron-deficient aromatic compound and a nucleophile. wikipedia.org The formation of this complex involves the attack of the nucleophile on a carbon atom of the aromatic ring, leading to the formation of a new sigma bond and the disruption of the ring's aromaticity. libretexts.orglibretexts.org

For an aromatic ring like the one in this compound or its precursors, the presence of two electron-withdrawing fluorine atoms is significant. These substituents help to stabilize the negative charge that develops on the ring within the Meisenheimer complex through their inductive effects and resonance delocalization. libretexts.org This stabilization lowers the activation energy for the complex's formation, facilitating the SNAr reaction. libretexts.org

The structure of a typical Meisenheimer complex is a cyclohexadienyl anion, where the carbon atom bonded to the incoming nucleophile is sp³-hybridized. libretexts.orglibretexts.org The negative charge is delocalized across the conjugated system of the remaining five sp²-hybridized carbons, with significant charge density residing on the carbons bearing electron-withdrawing groups. wikipedia.org

The decomposition of the Meisenheimer complex is the second, typically faster, step of the SNAr mechanism. It occurs when a leaving group, originally attached to the site of nucleophilic attack, is expelled. This process restores the aromaticity of the ring and forms the final substitution product. libretexts.org The stability of the Meisenheimer complex can be significant enough in some cases for it to be isolated and characterized, particularly with highly electron-deficient rings and strong nucleophiles. wikipedia.orgnih.gov

| Reactant | Nucleophile | Potential Intermediate | Notes |

|---|---|---|---|

| 1-Chloro-2,4-difluorobenzene | Methoxide (CH₃O⁻) | 1-Chloro-1-methoxy-2,4-difluorocyclohexadienyl anion | The two fluorine atoms stabilize the negative charge of the complex. |

| 1,2,4-Trifluorobenzene | Ammonia (B1221849) (NH₃) | 1-Amino-1,2,4-trifluorocyclohexadienyl anion | Fluorine acts as both an activating group and a potential leaving group. |

| 2,4-Dinitrofluorobenzene | Primary Amine (R-NH₂) | 1-Alkylamino-1-fluoro-2,4-dinitrocyclohexadienyl anion | A classic example used to demonstrate stable Meisenheimer complex formation. libretexts.org |

Reactivity of the Amine Functional Group

Nucleophilic Reactivity of the Primary Amine

The chemical reactivity of this compound is significantly influenced by its primary amine (-NH₂) group. This group possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. chemguide.co.uk A nucleophile is a species that donates an electron pair to an electrophile, forming a chemical bond. chemguide.co.uk The nucleophilicity of amines is a fundamental property that allows them to participate in a wide array of chemical transformations.

The nucleophilic character of the amine in this compound is modulated by several factors. While primary amines are generally strong nucleophiles, the electron-withdrawing inductive effect of the 2,4-difluorophenyl group slightly reduces the electron density on the nitrogen atom. researchgate.net This effect makes the amine in this compound slightly less nucleophilic than simple alkylamines but still highly reactive towards suitable electrophiles. Steric hindrance around the nitrogen atom can also impact nucleophilicity; however, the propyl chain provides sufficient flexibility to minimize steric constraints for many reactions. masterorganicchemistry.com

One of the most common reactions involving primary amines is acylation, which leads to the formation of amides. The primary amine of this compound readily reacts with various acylating agents. These reactions involve the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent.

Common acylating agents include:

Acyl Chlorides and Anhydrides: These are highly reactive and react rapidly with the amine, typically in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct.

Carboxylic Acids: Direct reaction with carboxylic acids requires high temperatures and is often inefficient. More commonly, the carboxylic acid is activated using a coupling reagent (e.g., DCC, EDC) to facilitate amide bond formation under milder conditions. organic-chemistry.org

Esters: Amidation can also occur via the reaction with esters, although this process (aminolysis) is generally slower and may require heating or catalysis.

These reactions are fundamental in synthetic chemistry for creating peptide bonds and other amide-containing structures. nih.gov

| Acylating Agent | Reagent Type | Product Formed |

|---|---|---|

| Acetyl Chloride | Acyl Halide | N-(3-(2,4-Difluorophenyl)propyl)acetamide |

| Acetic Anhydride | Acid Anhydride | N-(3-(2,4-Difluorophenyl)propyl)acetamide |

| Benzoic Acid | Carboxylic Acid (+ Coupling Agent) | N-(3-(2,4-Difluorophenyl)propyl)benzamide |

| Ethyl Acetate | Ester | N-(3-(2,4-Difluorophenyl)propyl)acetamide |

Primary amines, including this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is a cornerstone of carbonyl chemistry and is characterized by the formation of a carbon-nitrogen double bond (C=N). lumenlearning.com

The reaction is typically reversible and catalyzed by a controlled amount of acid. libretexts.orglumenlearning.com The mechanism involves two main stages:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orgkhanacademy.org

Dehydration: The carbinolamine is then protonated on its oxygen atom by the acid catalyst, turning the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product. libretexts.orglumenlearning.com

The pH must be carefully controlled; if the solution is too acidic, the amine will be fully protonated and become non-nucleophilic, halting the reaction. lumenlearning.com

| Carbonyl Compound | Compound Type | Product Type | Product Name (Systematic) |

|---|---|---|---|

| Benzaldehyde | Aldehyde | Imine (Aldimine) | (E)-N-Benzylidene-3-(2,4-difluorophenyl)propan-1-amine |

| Acetone (Propan-2-one) | Ketone | Imine (Ketimine) | N-(Propan-2-ylidene)-3-(2,4-difluorophenyl)propan-1-amine |

| Cyclohexanone | Ketone | Imine (Ketimine) | N-(Cyclohexylidene)-3-(2,4-difluorophenyl)propan-1-amine |

Protonation Equilibria and Basicity

The basicity of an amine refers to its ability to accept a proton (H⁺), which is quantified by the pKa of its conjugate acid (R-NH₃⁺). The primary amine group of this compound can be protonated by an acid to form a propylammonium salt.

The basicity of this compound is primarily influenced by the electronic effects of the 2,4-difluorophenyl group. Fluorine is a highly electronegative atom, and thus the difluorophenyl group exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the propyl chain, pulling electron density away from the nitrogen atom.

This reduction in electron density on the nitrogen makes the lone pair less available to accept a proton. Consequently, the resulting conjugate acid is less stable because the positive charge on the nitrogen is intensified by the nearby electron-withdrawing group. As a result, this compound is expected to be a weaker base than simple alkylamines (like propylamine) or its non-fluorinated analog, phenethylamine. Weakly basic drugs, when protonated within a cell, can become trapped in acidic organelles like lysosomes. nih.gov

| Compound | Conjugate Acid pKa (Approximate) | Key Influencing Factor |

|---|---|---|

| Ammonia (NH₃) | 9.25 | Reference compound. |

| Propylamine | 10.71 | Electron-donating alkyl group increases basicity. |

| Phenethylamine | 9.83 | Weak electron-withdrawing phenyl group slightly decreases basicity compared to alkylamines. |

| This compound | ~9.0 - 9.5 (Estimated) | Strong electron-withdrawing inductive effect of two fluorine atoms significantly decreases basicity. |

Investigation of Reactive Intermediates

Carbocation Chemistry and Rearrangements in this compound Reactions

No specific studies on the formation, stability, or rearrangement of carbocations derived from this compound were identified.

Formation and Reactivity of Fluorinated Carbanions

Research detailing the generation and subsequent reactivity of fluorinated carbanions from this compound is not available in the surveyed literature.

Difluorocarbene Chemistry in the Context of Fluorination

There is no available information linking difluorocarbene chemistry to the synthesis or reactions of this compound.

Kinetic and Thermodynamic Aspects of Reactions

Reaction Rate Determination and Rate-Limiting Steps

No published data on the reaction rate determination or the identification of rate-limiting steps for reactions involving this compound could be located.

Activation Energy and Transition State Analysis

There are no available studies that provide an analysis of activation energies or transition states for reactions of this compound.

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly influence the rate and mechanism of chemical reactions involving this compound. wikipedia.org Solvents affect reactions by stabilizing or destabilizing reactants, transition states, and products to varying degrees. wikipedia.orgpageplace.de This differential stabilization can alter the activation energy of a reaction, thereby changing its kinetics. chemrxiv.org

The influence of a solvent is often correlated with its polarity, which is a function of its dielectric constant and its ability to engage in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. wikipedia.org For reactions involving this compound, the nature of the solvent can dictate the operative reaction pathway.

Theoretical Impact of Solvents on Reactions of this compound:

| Reaction Type | Expected Solvent Effect | Rationale |

| Nucleophilic Substitution (at the amine) | Polar aprotic solvents (e.g., DMSO, DMF) may be preferred over polar protic solvents (e.g., water, ethanol). | Protic solvents can solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity. wikipedia.org Aprotic solvents do not engage in such strong interactions, leaving the nucleophile more reactive. |

| Reactions involving charged intermediates | Polar solvents will generally accelerate reactions that proceed through charged transition states or intermediates. | The high dielectric constant of polar solvents can effectively stabilize charged species, lowering the activation energy of the reaction. wikipedia.org |

| Elimination Reactions | The choice between polar protic and polar aprotic solvents can influence the E1/E2 pathway. | A polar protic solvent might favor an E1 mechanism by stabilizing a potential carbocation intermediate, while a strong, sterically hindered base in a less polar solvent would favor an E2 mechanism. |

The transition state of a reaction is a fleeting, high-energy species. If a solvent can better stabilize the transition state compared to the reactants, the reaction rate will increase. wikipedia.org Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction will be slower. wikipedia.org Computational studies using models like Density Functional Theory (DFT) can be employed to predict how a solvent's electric field will alter the potential energy surface of a reaction, sometimes leading to a complete change in the reaction mechanism. chemrxiv.org

Isotope Effects in Mechanistic Elucidation

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating reaction mechanisms. A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes leads to a change in the reaction rate. dalalinstitute.com This effect arises because the heavier isotope forms a stronger bond with a lower vibrational frequency, requiring more energy to break. dalalinstitute.com

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. dalalinstitute.com For instance, in a reaction involving the deprotonation of the amine group of this compound, replacing the hydrogen atoms on the nitrogen with deuterium (B1214612) (²H or D) would be expected to result in a significant PKIE (kH/kD > 1).

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. dalalinstitute.com These effects are typically smaller than PKIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1). SKIEs often provide insight into changes in hybridization at a particular atomic center during the reaction. dalalinstitute.com

For example, in a hypothetical SN1 reaction where the amine group of this compound acts as a leaving group (after protonation), a secondary KIE might be observed by substituting the hydrogens on the alpha-carbon (the carbon attached to the amine). As the hybridization of this carbon changes from sp³ in the reactant to sp² in the carbocation intermediate, a change in the vibrational frequencies of the C-H bonds would lead to a measurable SKIE. dalalinstitute.com

Illustrative Table of Potential Isotope Effects for this compound Reactions:

| Labeled Position | Reaction Type | Expected Isotope Effect | Mechanistic Insight |

| Amine N-H vs. N-D | Proton transfer from the amine | Primary (kH/kD > 1) | Indicates that the N-H bond is broken in the rate-determining step. |

| α-Carbon C-H vs. C-D | SN1-type reaction | Secondary (kH/kD > 1) | Suggests a change in hybridization from sp³ to sp² at the α-carbon in the transition state. |

| α-Carbon C-H vs. C-D | SN2-type reaction | Secondary (kH/kD ≈ 1 or < 1) | The magnitude and direction of the SKIE can help differentiate between SN1 and SN2 pathways. dalalinstitute.com |

The study of isotope effects, in conjunction with other mechanistic probes like solvent effects and computational analysis, provides a detailed picture of the reaction pathway.

Advanced Spectroscopic and Structural Elucidation of 2,4 Difluoro Benzenepropanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle of 2,4-Difluoro-benzenepropanamine by revealing correlations between different nuclei. science.gov

Correlation SpectroscopY (COSY): The ¹H-¹H COSY spectrum establishes proton-proton coupling relationships within the molecule. sdsu.edu It would show correlations between the protons on the propyl side chain, specifically between the α-protons, β-protons, and the NH₂ protons, confirming the propanamine moiety. Additionally, it would reveal the coupling between the aromatic protons on the difluorophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This technique is essential for assigning the carbon signals of the 2,4-difluorophenyl ring and the propyl side chain by linking them to their attached protons. youtube.com For instance, the signal for the carbon atom adjacent to the nitrogen (Cα) would show a cross-peak with the corresponding α-proton signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This is instrumental in connecting the different fragments of the molecule. For example, HMBC correlations would be observed between the β-protons of the propanamine side chain and the C1 carbon of the aromatic ring, unequivocally establishing the connection point of the propyl group to the difluorophenyl ring. Correlations between the aromatic protons and the fluorinated carbons (C2 and C4) would further confirm the substitution pattern. youtube.com

A summary of expected 2D NMR correlations for the structural assignment of this compound is presented below.

| Technique | Correlated Nuclei | Information Gained for this compound |

| COSY | ¹H - ¹H | Confirms connectivity of protons in the propanamine side chain and the aromatic ring. |

| HSQC | ¹H - ¹³C (one bond) | Assigns carbon signals directly attached to protons in both the aliphatic and aromatic regions. columbia.edu |

| HMBC | ¹H - ¹³C (multiple bonds) | Establishes the connection between the propanamine side chain and the difluorophenyl ring and confirms the substitution pattern of the fluorine atoms. columbia.edu |

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atoms within a molecule. wikipedia.org Due to its 100% natural abundance and high gyromagnetic ratio, ¹⁹F NMR offers a wide chemical shift range, minimizing the chances of signal overlap. wikipedia.orgthermofisher.com

For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C2 and C4 positions of the benzene (B151609) ring. The chemical shifts of these signals are influenced by their respective electronic environments.

Furthermore, ¹⁹F NMR reveals coupling information between fluorine and other nuclei, such as protons (¹H-¹⁹F) and other fluorine atoms (¹⁹F-¹⁹F), although in this case, the fluorine atoms are too far apart for significant through-bond coupling. The coupling constants (J-values) provide valuable structural insights. huji.ac.il For instance, the fluorine at C2 would show coupling to the adjacent aromatic protons, and the fluorine at C4 would couple to its neighboring aromatic protons. These coupling patterns help to confirm the substitution pattern on the aromatic ring. The magnitude of ¹⁹F-¹H coupling constants can be quite large, often in the range of several hertz for geminal and vicinal couplings. wikipedia.org

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on these interactions, which are sensitive to the local structure and packing in the crystal lattice. polymersynergies.net

For this compound, ssNMR can be employed to investigate polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to differences in their crystal packing and molecular conformation. By analyzing the chemical shifts and cross-polarization dynamics, different polymorphic forms can be identified and characterized. nih.gov

Furthermore, ssNMR can provide insights into the conformational details of the propanamine side chain in the solid state. The flexibility of the side chain may be restricted in the crystalline form, and ssNMR can help to determine the preferred conformation and the nature of intermolecular interactions, such as hydrogen bonding involving the amine group.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. nih.gov By measuring the mass-to-charge ratio with high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov

For this compound (C₉H₁₁F₂N), the expected exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimentally determined value. This comparison provides strong evidence for the elemental composition of the molecule.

| Ion | Calculated Exact Mass |

| [C₉H₁₁F₂N + H]⁺ | 172.0932 |

The high accuracy of HRMS is indispensable for confirming the identity of this compound and differentiating it from potential isomers or impurities. nih.gov

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and then fragmented to produce product ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable information about its structure. nih.gov

In an MS/MS experiment of protonated this compound ([M+H]⁺), the precursor ion would be isolated and subjected to collision-induced dissociation (CID). The resulting product ions would correspond to the cleavage of specific bonds within the molecule. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). libretexts.org For this compound, a characteristic fragmentation would be the loss of the aminopropyl side chain or parts of it. The fragmentation of the difluorophenyl ring could also be observed. nist.gov

Analysis of the fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. mdpi.com For example, the observation of a fragment corresponding to the difluorobenzyl cation would support the connection of the propyl group to the aromatic ring.

A table summarizing potential key fragment ions in the MS/MS spectrum of this compound is provided below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Structural Information |

| 172.09 | 113.04 | C₃H₈N | Loss of the propanamine side chain, indicating a benzylic cleavage. |

| 172.09 | 155.07 | NH₃ | Loss of ammonia (B1221849) from the protonated amine. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique utilized for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound analysis, GC-MS plays a crucial role in assessing the purity of the compound and identifying any volatile impurities that may be present from the synthesis process or degradation. ajrconline.org